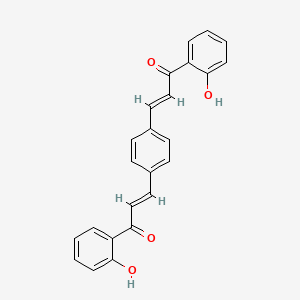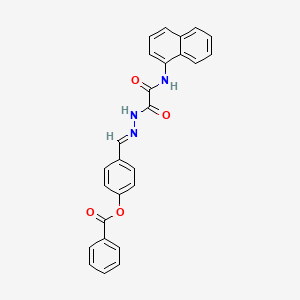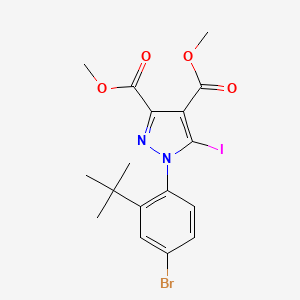![molecular formula C21H24BrClN4O2 B11962715 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group, a piperazine ring, and an aceto-hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the benzylidene intermediate.
Piperazine Derivative Synthesis: In parallel, 2-chlorobenzyl chloride is reacted with piperazine to yield the 2-chlorobenzyl-piperazine derivative.
Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the 2-chlorobenzyl-piperazine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Catalysis: Using catalysts to accelerate reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-PHENYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
- N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-ETHYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
Uniqueness
N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE stands out due to its specific substituents, which confer unique chemical properties and potential applications. The combination of bromine, chlorine, and methoxy groups enhances its reactivity and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C21H24BrClN4O2 |
|---|---|
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24BrClN4O2/c1-29-20-7-6-16(12-18(20)22)13-24-25-21(28)15-27-10-8-26(9-11-27)14-17-4-2-3-5-19(17)23/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28)/b24-13+ |
Clé InChI |
QXDYPXSTRBILJZ-ZMOGYAJESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)


![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)


![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)

![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)

